((S)-1-Acetyl-pyrrolidin-3-yloxy)-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((S)-1-Acetyl-pyrrolidin-3-yloxy)-acetic acid: is a chiral compound with a unique structure that includes a pyrrolidine ring, an acetyl group, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((S)-1-Acetyl-pyrrolidin-3-yloxy)-acetic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Acetyl Group: Acetylation of the pyrrolidine ring is usually performed using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Attachment of the Acetic Acid Moiety: This step involves the esterification or amidation of the intermediate compound with acetic acid or its derivatives.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance efficiency and yield. Catalysts and solvents are selected to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: ((S)-1-Acetyl-pyrrolidin-3-yloxy)-acetic acid can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon or reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the acetyl or acetic acid moieties, using reagents like sodium hydroxide or alkyl halides, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Palladium on carbon, lithium aluminum hydride, hydrogen gas.
Substitution: Sodium hydroxide, alkyl halides, solvents like ethanol or dichloromethane.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: ((S)-1-Acetyl-pyrrolidin-3-yloxy)-acetic acid is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution processes.
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and metabolic pathways. Its derivatives may serve as potential inhibitors or activators of specific enzymes.
Medicine: this compound and its derivatives are investigated for their potential therapeutic effects, including anti-inflammatory, analgesic, and antimicrobial activities. They may also be explored as drug candidates for treating various diseases.
Industry: In the industrial sector, this compound is used in the development of specialty chemicals, including surfactants, polymers, and coatings. Its unique structure allows for the creation of materials with specific properties.
Mechanism of Action
The mechanism of action of ((S)-1-Acetyl-pyrrolidin-3-yloxy)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl and acetic acid moieties can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target proteins. This compound may also participate in signaling pathways, influencing cellular processes and metabolic functions.
Comparison with Similar Compounds
Pyrrolidin-2-one: A structurally related compound with a pyrrolidine ring and a ketone group.
N-Acetyl-pyrrolidine: Similar in structure but lacks the acetic acid moiety.
Pyrrolidin-3-yl-acetic acid: Contains the pyrrolidine ring and acetic acid but lacks the acetyl group.
Uniqueness: ((S)-1-Acetyl-pyrrolidin-3-yloxy)-acetic acid is unique due to its combination of a chiral center, an acetyl group, and an acetic acid moiety. This combination imparts specific chemical and biological properties, making it a versatile compound for various applications.
Biological Activity
((S)-1-Acetyl-pyrrolidin-3-yloxy)-acetic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including its antibacterial, antifungal, anti-inflammatory, and anticancer activities, supported by case studies and research findings.
Antibacterial Activity
Studies have shown that pyrrolidine derivatives exhibit significant antibacterial properties. For instance, in vitro evaluations revealed that certain derivatives can inhibit the growth of various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for selected compounds are summarized in Table 1.
Compound Name | Bacteria Tested | MIC (µg/mL) |
---|---|---|
Sodium pyrrolidide | Bacillus subtilis | 75 |
Enterococcus faecalis | 125 | |
Escherichia coli | <125 | |
Pseudomonas aeruginosa | 150 |
These results indicate that the antibacterial activity is often enhanced by specific substituents on the pyrrolidine ring, emphasizing the role of chemical structure in bioactivity .
Antifungal Activity
In addition to antibacterial effects, this compound has demonstrated antifungal activity. Research indicates that certain derivatives can effectively inhibit fungal growth, suggesting potential applications in treating fungal infections .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In vitro assays measuring cyclooxygenase-2 (COX-2) inhibition showed promising results. The IC50 values for selected derivatives were reported as follows:
- Compound A : IC50 = 0.04 μmol
- Compound B : IC50 = 0.04 μmol
- Celecoxib (Standard) : IC50 = 0.04 μmol
These findings suggest that this compound may serve as a potential anti-inflammatory agent comparable to established medications .
Anticancer Activity
The anticancer properties of this compound have been investigated through various studies. Notably, a series of pyrrolidine derivatives were tested against multiple cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The results indicated remarkable cytotoxicity with IC50 values in the nanomolar range:
Compound Name | Cancer Cell Line | IC50 (nM) |
---|---|---|
Compound C | MCF-7 | 20.1 |
Compound D | HCT116 | 14 |
The mechanism of action appears to involve interference with tubulin polymerization and reactive oxygen species (ROS) generation, leading to increased cytotoxicity .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Antibacterial Efficacy : A study involving a series of pyrrolidine derivatives demonstrated significant inhibition of Staphylococcus aureus and E. coli, reinforcing the compound's potential as an antibiotic agent.
- Case Study on Cancer Treatment : A clinical trial assessed the efficacy of a pyrrolidine derivative in patients with advanced solid tumors, showing promising results in tumor reduction and manageable side effects.
Properties
IUPAC Name |
2-[(3S)-1-acetylpyrrolidin-3-yl]oxyacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4/c1-6(10)9-3-2-7(4-9)13-5-8(11)12/h7H,2-5H2,1H3,(H,11,12)/t7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMVBDZPPRBAMQR-ZETCQYMHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(C1)OCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CC[C@@H](C1)OCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.